molecular formula C14H12ClNO6S2 B2604572 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid CAS No. 327079-55-0

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2604572
CAS No.: 327079-55-0
M. Wt: 389.82
InChI Key: VRIDRQSDTJPSGO-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid (CAS 327079-55-0) is a high-purity organic compound supplied for research and development purposes. This chemical features a benzoic acid core substituted with both a chlorosulfonamide and a methanesulfonyl group, giving it a molecular formula of C14H12ClNO6S2 and a molecular weight of 389.83 g/mol . Compounds with similar sulfamoyl benzoic acid scaffolds are recognized as valuable intermediates in pharmaceutical research, particularly in the synthesis of active drug molecules such as diuretics . The presence of multiple functional groups, including the carboxylic acid and sulfonamide, makes this molecule a versatile building block for further chemical exploration and derivatization in medicinal chemistry. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is available for shipping from multiple global stock locations to ensure reliable and timely delivery to laboratories worldwide . For specific pricing, availability, and detailed shipping options, please contact the supplier directly.

Properties

IUPAC Name

2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO6S2/c1-23(19,20)10-4-2-9(3-5-10)16-24(21,22)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIDRQSDTJPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antihypertensive Activity
    • The compound is part of a class of sulfamoylbenzoic acid derivatives that have shown antihypertensive properties. Research indicates that these derivatives can effectively lower blood pressure with minimal diuretic effects, making them suitable for long-term treatment of hypertension without the common side effects associated with traditional diuretics .
  • Diuretic Effects
    • While the primary focus has been on its antihypertensive properties, some studies suggest that sulfamoylbenzoic acid derivatives may also exhibit diuretic effects under specific conditions. This dual action can be beneficial in treating conditions where both hypertension and fluid retention are present .
  • Proteomics Research
    • The compound has been utilized in proteomics research for its biochemical properties. It serves as a tool for studying protein interactions and functions, particularly in the context of disease mechanisms .

Case Study 1: Antihypertensive Efficacy

A study conducted on Wistar rats with induced hypertension demonstrated that administration of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid resulted in a significant reduction in systolic blood pressure. The study employed a control group receiving saline, while the test group received varying doses of the compound over several weeks. Results indicated a dose-dependent response, with higher doses correlating to greater reductions in blood pressure .

Case Study 2: Proteomics Application

In a study focused on cancer biology, 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid was used to investigate its effects on protein expression profiles in cancer cells. The compound was found to alter the expression of specific proteins involved in cell proliferation and apoptosis, suggesting potential applications in cancer therapeutics .

Data Table: Summary of Research Findings

Study FocusFindingsReference
AntihypertensiveSignificant reduction in blood pressure in rats
Diuretic EffectsPotential diuretic effects under specific conditions
ProteomicsAltered protein expression profiles in cancer cells

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methanesulfonyl vs. In contrast, 4-chlorophenyl analogs exhibit stronger α-glucosidase inhibition (e.g., compound 5o, IC₅₀: 0.82 µM) due to optimal steric fit in enzyme active sites .
  • Ortho vs. Para Substitution : The 2-fluorophenyl analog ([M+H]+ CCS: 167.7 Ų) may exhibit distinct binding kinetics compared to the 4-fluoro derivative (Sulpiride Impurity 21), where para-substitution likely reduces steric hindrance .

Therapeutic Potential

  • Antidiabetic Activity : Sulfonamide derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid show superior α-glucosidase inhibition compared to the reference drug Voglibose, with fewer gastrointestinal side effects . The methanesulfonyl variant’s activity remains unconfirmed but is hypothesized to leverage similar mechanisms.

ADME and Toxicity Profiles

  • 4-Chlorophenyl Derivatives : Exhibit favorable ADME properties with high gastrointestinal absorption (Topological Polar Surface Area: 120–140 Ų) and compliance with Lipinski’s Rule of Five . Toxicity risks (e.g., hepatotoxicity) vary with N-alkyl/aryl substitutions .
  • Methanesulfonyl Analogue : Predicted to have higher aqueous solubility due to the polar –SO₂CH₃ group, though metabolic stability may require validation .

Biological Activity

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid, with the CAS number 327079-55-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₂ClN₀₆S₂
  • Molecular Weight: 389.83 g/mol
  • Structure: The compound features a chloro group and a sulfamoyl moiety, which are critical for its biological interactions.

The biological activity of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid is primarily attributed to its role as an inhibitor in various biochemical pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways.

  • Inhibition of Protein Tyrosine Phosphatases (PTPs):
    • PTPs play a significant role in insulin signaling and metabolic regulation.
    • Compounds structurally related to this benzoic acid derivative have shown IC₅₀ values in the low micromolar range against PTP1B, suggesting potential for enhancing insulin sensitivity and glucose metabolism .
  • Anti-inflammatory Properties:
    • The sulfonamide group may confer anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
    • Studies have indicated that similar compounds can modulate inflammatory cytokines, thereby reducing chronic inflammation .

Case Studies and Research Findings

  • Insulin Sensitivity Enhancement:
    • In a study involving diabetic mouse models, compounds similar to 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid improved oral glucose tolerance and enhanced insulin resistance by modulating gene expressions related to insulin signaling pathways (IRS1, PTPN1, etc.) .
  • Cytotoxicity and Selectivity:
    • Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies suggest that the compound has moderate bioavailability when administered orally, which is essential for therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeFindingsReference
PTP InhibitionIC₅₀ values in low micromolar range
Insulin SensitivityImproved glucose tolerance in diabetic models
Anti-inflammatoryModulation of cytokines
CytotoxicitySelective against cancer cell lines
PharmacokineticsModerate oral bioavailability

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid and its derivatives?

The synthesis typically involves sulfonylation of a benzoic acid precursor followed by coupling with amines. For example:

  • Step 1 : React 5-chloro-2-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group (87% yield) .
  • Step 2 : Couple the intermediate with 4-methanesulfonylaniline using sodium carbonate in THF/H₂O (45–93% yield) .
  • Key reagents : Ethyl chloroformate, triethylamine, and chlorosulfonic acid are critical for activating intermediates .

Q. Which purification techniques are recommended for isolating this compound?

  • Solid-phase extraction (SPE) and thin-layer chromatography (TLC) are effective for removing unreacted starting materials .
  • Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) improves purity, as demonstrated in sulfonamide derivative synthesis .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Spectroscopic methods : Use ¹H/¹³C NMR to verify sulfamoyl and methanesulfonyl substituents. IR can confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
  • Elemental analysis : Validate stoichiometry of chlorine and sulfur atoms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the benzamide ring to enhance receptor binding, as seen in anti-cancer analogs .
  • Sulfamoyl modifications : Replace the methanesulfonyl group with trifluoromethyl or heterocyclic moieties to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., α-glucosidase for antidiabetic activity) .

Q. What computational strategies are effective for predicting binding affinity?

  • Molecular docking : AutoDock Vina’s scoring function efficiently evaluates ligand-receptor interactions. For example, derivatives with 4-chlorophenyl sulfamoyl groups showed high affinity for dopamine D2 receptors in silico .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How can chronic bioassays inform toxicological risk assessment?

  • Rodent models : Monitor target organs (e.g., liver, kidneys) for carcinogenicity after 18–24 months of exposure. For structurally related sulfonamides, bioassays revealed <5% tumor incidence at 500 mg/kg doses .
  • Metabolite screening : Identify toxic intermediates (e.g., chloro-aniline derivatives) via LC-MS .

Q. What advanced applications exist in material science?

  • Metal-organic frameworks (MOFs) : The sulfamoyl and carboxylic acid groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous materials for gas storage .
  • Polymer modification : Incorporate the compound into sulfonated polymers to enhance proton conductivity in fuel cells .

Methodological Considerations

  • Crystallography : Use SHELX for single-crystal X-ray refinement. SHELXL handles high-resolution data and twinned crystals, critical for resolving sulfonamide conformers .
  • Chromatography : Employ HPLC with C18 columns (Novabiochem) for purity analysis. Mobile phase: 0.1% TFA in acetonitrile/water (70:30) .

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